molecular formula C23H25N3O5 B2507532 ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate CAS No. 890639-18-6

ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

Cat. No. B2507532
CAS RN: 890639-18-6
M. Wt: 423.469
InChI Key: KALIWMCCKPBONE-UHFFFAOYSA-N
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Description

The compound of interest, ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate, is a structurally complex molecule that features a benzimidazole core, which is a common motif in medicinal chemistry due to its biological activity. The molecule also contains a pyrrolidinone ring and an ethoxyacetate moiety, which may contribute to its physicochemical properties and potential biological activities.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been explored in various studies. For instance, a greener synthesis approach using hydrogen peroxide in ethyl acetate has been employed to prepare pyrrolo[1,2-a]benzimidazoles, which are structurally similar to the compound . Additionally, a one-pot synthesis method using Ni(NO3)2.6H2O as a catalyst has been reported for the synthesis of ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(aryl)methylthio)acetates, which also share some structural features with the target compound .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure, spectroscopic properties, and thermal properties of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate have been reported, along with density functional theory (DFT) calculations to support the experimental data . These studies provide insights into the molecular geometry, electronic structure, and stability of benzimidazole derivatives, which are relevant to understanding the compound of interest.

Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions, expanding their utility in medicinal chemistry. The synthesis of ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates from ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate under solvent-free conditions is an example of the chemical versatility of these compounds . Moreover, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives has been used to prepare various substituted benzothiazolopyridine carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are crucial for their potential applications. The thermal stability of these compounds has been evaluated using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating stability at high temperatures . Spectroscopic methods such as NMR, FT-IR, and FT-Raman, along with DFT calculations, have been used to characterize the vibrational properties and electronic structure, providing a comprehensive understanding of the physical and chemical properties of these molecules .

Scientific Research Applications

Greener Synthesis and Antitumor Applications

  • Greener Synthesis Approaches : A study highlighted the use of environmentally friendly and cost-effective methods to prepare pyrrolo[1,2-a]benzimidazoles, which are structurally related to the compound of interest. This research emphasized the importance of sustainable synthesis techniques in organic chemistry and could guide the synthesis of ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate using green chemistry principles (Sweeney et al., 2017).

  • Antitumor Benzimidazolequinones : The synthesis of benzimidazolequinone derivatives from related precursors demonstrates the potential of benzimidazole compounds in developing antitumor agents. Such research could indicate the therapeutic research potential of ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate or its derivatives in oncology (Sweeney et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 2-[2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-4-31-22(28)14-26-18-8-6-5-7-17(18)24-23(26)15-11-21(27)25(13-15)19-12-16(29-2)9-10-20(19)30-3/h5-10,12,15H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALIWMCCKPBONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate

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